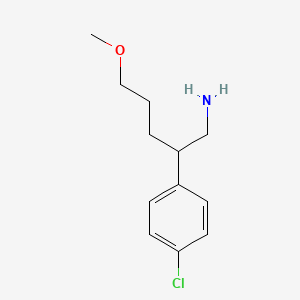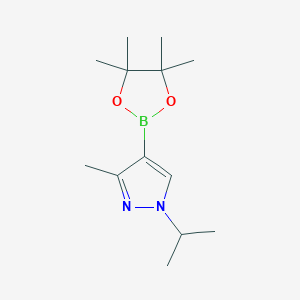
2-(3-Bromo-2,6-difluorophenyl)acetonitrile
Vue d'ensemble
Description
“2-(3-Bromo-2,6-difluorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H4BrF2N . It has a molecular weight of 232.03 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H4BrF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the web search results.Applications De Recherche Scientifique
Photoarylation/Alkylation Studies
The photochemistry of brominated compounds in acetonitrile has been a subject of research. For instance, a study on 6-bromo-2-naphthols in acetonitrile demonstrated the generation of an electrophilic carbene intermediate, which was trapped by various reactants. This study contributes to understanding the photochemical reactions of brominated compounds in acetonitrile, which may include 2-(3-Bromo-2,6-difluorophenyl)acetonitrile (Pretali, Doria, Verga, Profumo, & Freccero, 2009).
Electrocatalytic Reduction of Carbon Dioxide
Research on the electrocatalytic reduction of CO2 in acetonitrile has shown enhanced rates of catalysis and improved lifetimes of rhenium catalysts. This study provides insights into how brominated compounds in acetonitrile, potentially including this compound, can influence CO2 reduction processes (Wong, Chung, & Lau, 1998).
Bronsted Acidity and Ligand Lability
In a study focusing on acetonitrile adducts of tris(perfluorophenyl)borane, the Bronsted acidity in acetonitrile solutions was investigated. This kind of research is relevant for understanding the acidity and reactivity of brominated acetonitriles in different chemical environments (Bergquist, Bridgewater, Harlan, Norton, Friesner, & Parkin, 2000).
Photolysis Studies
Photolysis studies of brominated compounds in acetonitrile have revealed the formation of various photoproducts, offering insights into the behavior of brominated acetonitriles like this compound under UV irradiation (Johnen, Schnabel, Kobayashi, & Fouassier, 1992).
Reactions with Nucleophiles
A study on the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles in acetonitrile can be extrapolated to understand how this compound might react with various nucleophiles (Fariña, Maestro, Martín, Martín, Sánchez, & Soria, 1986).
Solvent Effects on Chemical Reactions
The impact of solvents like acetonitrile on chemical reactions, particularly in the formation of ionic liquid crystals, has been studied. This research is pertinent to understanding how this compound behaves in different solvent environments (Gowda, Chen, Khetrapal, & Weiss, 2004).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-(3-bromo-2,6-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAMIZNQNATIKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















